molecular formula C12H18N4 B1483960 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide CAS No. 2098138-21-5

2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide

Cat. No. B1483960
CAS RN: 2098138-21-5
M. Wt: 218.3 g/mol
InChI Key: RPHSVJMKGJAWFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indazole ring, followed by functionalization to introduce the cyclopropylmethyl and carboximidamide groups. The exact methods would depend on the specific reactions used and could involve a variety of organic chemistry techniques .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the indazole and the additional groups attached to it. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indazole ring and the functional groups attached to it. The cyclopropylmethyl group could potentially participate in reactions involving the opening of the cyclopropyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and charge distribution would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Design and Synthesis of Novel Indazole Derivatives

Novel indazole derivatives have been synthesized, highlighting the versatility of the indazole scaffold in medicinal chemistry. The derivatives exhibit a range of biological activities, including antimicrobial properties. This area of research demonstrates the potential of indazole derivatives in the development of new therapeutic agents (Ghelani, Khunt, & Naliapara, 2017).

Advancements in Indazole Synthesis Techniques

Innovative synthesis methods for indazole derivatives have been developed, including water-mediated and microwave-assisted techniques. These methods offer improved yields and reaction times, contributing to the efficiency of synthesizing complex indazole-based compounds for research applications (Savant et al., 2014); (Polo et al., 2016).

Catalytic Methods for Regioselective Indazole Synthesis

A general and mild palladium-catalyzed domino reaction has been established for the regioselective synthesis of 2H-indazoles, addressing the need for direct and efficient synthetic routes for this scaffold. This method facilitates the broader application of 2H-indazoles in medicinal chemistry (Halland et al., 2009).

Exploration of Indazole Derivatives for Herbicidal Use

Research into 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives has revealed their potential as paddy field herbicides, showcasing the diverse applications of indazole derivatives beyond pharmaceuticals. These compounds exhibit significant herbicidal activity and low toxicity, demonstrating their potential for agricultural applications (Hwang et al., 2005).

Synthetic Libraries of Indazole Derivatives

The synthesis of large libraries of indazole derivatives through parallel solution-phase methods underscores the interest in exploring the structural diversity of indazole compounds for various biological activities. Such libraries are instrumental in the discovery and optimization of new compounds with potential therapeutic and agricultural applications (Mills et al., 2007).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug or a ligand for a particular protein, its mechanism of action would depend on how it interacts with its target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety data sheets would provide information on handling, storage, and disposal .

Future Directions

The future research directions involving this compound could be diverse, ranging from exploring its synthesis and reactivity, to studying its potential applications in areas such as medicinal chemistry or materials science .

properties

IUPAC Name

2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c13-12(14)11-9-3-1-2-4-10(9)15-16(11)7-8-5-6-8/h8H,1-7H2,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHSVJMKGJAWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=C2C1)C(=N)N)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide
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2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide
Reactant of Route 6
2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide

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